molecular formula C11H11N3S B8362938 4-(2-Methyl-pyridin-3-yl)-2-methylsulfanyl-pyrimidine

4-(2-Methyl-pyridin-3-yl)-2-methylsulfanyl-pyrimidine

Cat. No. B8362938
M. Wt: 217.29 g/mol
InChI Key: VREJMXDWHIMLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222266B2

Procedure details

To a solution of 4-iodo-2-methylsulfanyl-pyrimidine (600 mg, 2.38 mmol), 2-methylpyridine-3-boronic acid (533 mg, 3.09 mmol), Na2CO3 (756 mg, 7.14 mmol), triphenylphosphine (62 mg, 0.24 mmol) in nPrOH (10 ml), Pd(OAc)2 (16 mg, 0.07 mmol) was added and the mixture was stirred at 96° C. for 1.5 hours. The solvent was evaporated under vacuum, and the crude was dissolved in DCM and washed with water. The organic phase was dried (Na2SO4) and evaporated. A second batch of this compound was prepared according to the same protocol starting from 0.45 mmol of 4-iodo-2-methylsulfanyl-pyrimidine. The residues, deriving from the two batches, were purified by flash chromatography with DCM-MeOH—NH4OH (20-0.1-0.2) to give 568 mg of the title compound (92% yield).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
533 mg
Type
reactant
Reaction Step One
Quantity
756 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
62 mg
Type
catalyst
Reaction Step One
Quantity
0.45 mmol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.[CH3:10][C:11]1[C:16](B(O)O)=[CH:15][CH:14]=[CH:13][N:12]=1.C([O-])([O-])=O.[Na+].[Na+]>C(O)CC.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:10][C:11]1[C:16]([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=2)=[CH:15][CH:14]=[CH:13][N:12]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
IC1=NC(=NC=C1)SC
Name
Quantity
533 mg
Type
reactant
Smiles
CC1=NC=CC=C1B(O)O
Name
Quantity
756 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(CC)O
Name
Quantity
16 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
62 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0.45 mmol
Type
reactant
Smiles
IC1=NC(=NC=C1)SC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
96 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 96° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the crude was dissolved in DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
A second batch of this compound was prepared
CUSTOM
Type
CUSTOM
Details
were purified by flash chromatography with DCM-MeOH—NH4OH (20-0.1-0.2)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=NC=CC=C1C1=NC(=NC=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 568 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 109.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.